(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H8ClNO3S |
|---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)11-5(2)8-4/h3H2,1-2H3 |
InChI Key |
PRRXZNUTOGHOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride CAS 1564706-31-5
An In-depth Technical Guide to (2,4-Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (CAS 1564706-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
(2,4-Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride is a specialized chemical intermediate characterized by two key functional regions: a densely functionalized 2,4-dimethyl-1,3-oxazole core and a highly reactive methanesulfonyl chloride group. The oxazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[3][4]
The attachment of a methanesulfonyl chloride moiety transforms this oxazole scaffold into a powerful electrophilic building block. Sulfonyl chlorides are cornerstone reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters—functional groups that are integral to a vast array of pharmaceuticals.[5] This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the compound's properties, a robust proposed synthesis, its chemical reactivity, and critical safety protocols, empowering researchers to effectively integrate this reagent into their discovery workflows.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its constituent functional groups.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 1564706-31-5 | Arctom, Inc. |
| Molecular Formula | C₆H₈ClNO₃S | Guidechem |
| Molecular Weight | 209.65 g/mol | Guidechem |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy with other low molecular weight sulfonyl chlorides like methanesulfonyl chloride.[6] |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive. | Characteristic of the sulfonyl chloride functional group, which readily hydrolyzes.[5][7] |
| Solubility | Soluble in polar aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble and reactive with water. | General solubility profile for sulfonyl chlorides.[5] |
Proposed Synthesis: A Multi-Step Pathway from a Key Oxazole Intermediate
As this compound is not a commodity chemical, a bespoke synthesis is required. The following pathway is proposed, starting from the commercially available (2,4-dimethyl-1,3-oxazol-5-yl)methanol. This route is designed for robustness and leverages well-established, high-yielding transformations.
Caption: Proposed three-step synthesis of the target compound.
Causality and Rationale Behind Experimental Choices
This synthetic strategy is predicated on creating a stable yet reactive precursor for the final oxidative chlorination.
-
Step 1: Chlorination of the Alcohol. Direct conversion of an alcohol to a sulfonyl chloride is not feasible. The hydroxyl group must first be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is a classic and effective method.[8] This creates a stable chloromethyl intermediate that is an ideal substrate for the next step. The oxazole ring is generally stable under these conditions but is sensitive to strong acids, making a buffered or base-mediated reaction a possible optimization.[9]
-
Step 2: Formation of the S-Alkyl Isothiouronium Salt. Direct conversion of an alkyl halide to a sulfonyl chloride can be challenging. A more reliable method involves its conversion to an S-alkyl isothiouronium salt.[10] This salt is a stable, crystalline solid that is easily purified and serves as an excellent precursor for oxidative chlorination. Thiourea acts as the sulfur source and the reaction proceeds via a simple SN2 mechanism.[11]
-
Step 3: Oxidative Chlorosulfonation. The isothiouronium salt is subjected to oxidative cleavage and chlorination to furnish the final sulfonyl chloride. Reagents like N-chlorosuccinimide (NCS) in the presence of aqueous acid provide a controlled and high-yielding method for this transformation.[10] This modern approach avoids the use of hazardous chlorine gas.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)-2,4-dimethyl-1,3-oxazole
-
To a stirred solution of (2,4-dimethyl-1,3-oxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloromethyl intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of S-((2,4-Dimethyl-1,3-oxazol-5-yl)methyl)isothiouronium chloride
-
Dissolve the crude 5-(chloromethyl)-2,4-dimethyl-1,3-oxazole (1.0 eq) and thiourea (1.1 eq) in ethanol (0.5 M).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of (2,4-Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
-
Suspend the S-alkyl isothiouronium salt (1.0 eq) in acetonitrile (MeCN, 0.3 M) and cool to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS, 4.0 eq) portion-wise, followed by the dropwise addition of 2 M aqueous hydrochloric acid (HCl).
-
Stir the reaction vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target sulfonyl chloride. Purification may be achieved via column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of (2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It serves as a potent agent for introducing the "(dimethyl-oxazolyl)methanesulfonyl" moiety onto nucleophilic substrates.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Safety data sheet (SDS) for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
Executive Summary & Core Safety Directive
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamides for drug discovery. As a sulfonyl chloride derivative attached to an electron-rich oxazole ring, this compound exhibits a dual-hazard profile: high electrophilic reactivity and acute moisture sensitivity .
The Senior Scientist’s Directive: Treat this compound not merely as a "corrosive" but as a delayed-onset alkylating/acylating agent . The primary mechanism of injury is the rapid irreversible sulfonylation of amino and hydroxyl residues on biological tissues, accompanied by the exothermic release of hydrochloric acid (HCl). All handling protocols must be designed to break the "Moisture-Contact-Exposure" chain.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This section aggregates specific identifiers and predictive physicochemical properties. Due to the research-grade nature of CAS 1564706-31-5, certain values are derived from structural analogs (Read-Across Method) to ensure maximum safety margins.
Identification
| Parameter | Detail |
| Chemical Name | (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride |
| CAS Number | 1564706-31-5 |
| Molecular Formula | C₆H₈ClNO₃S |
| Molecular Weight | 209.65 g/mol |
| Structural Class | Heteroaryl-alkyl sulfonyl chloride |
| Physical State | Solid (Low melting point) or Oil (depending on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
Predicted Reactivity Profile
-
Electrophilicity: High. The methylene spacer isolates the sulfonyl group from the aromatic oxazole ring, maintaining high reactivity similar to benzyl sulfonyl chlorides.
-
Hydrolytic Instability: Rapid. Upon contact with ambient moisture, it degrades to (Dimethyl-1,3-oxazol-5-yl)methanesulfonic acid and HCl gas.
Hazard Identification & Mechanistic Toxicology[4][9]
This section moves beyond standard H-codes to explain why the compound is hazardous, establishing the "Expertise" pillar of this guide.
GHS Classification (Derived)
-
Signal Word: DANGER
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]
-
Corrosive to Metals: Category 1.[1]
Mechanism of Injury: The "Double-Hit" Hypothesis
The toxicity of this compound is biphasic:
-
Phase 1 (Chemical Burn): Immediate hydrolysis upon contact with mucosal membranes releases HCl, causing coagulative necrosis.
-
Phase 2 (Derivatization): The intact sulfonyl chloride moiety reacts with cellular proteins (N-terminus amines), forming stable sulfonamides. This can trigger sensitization and delayed tissue damage.
Reactivity Visualization
The following diagram illustrates the decomposition pathway that generates the primary hazards.
Figure 1: Hydrolytic decomposition pathway. Note the generation of HCl gas, which poses an inhalation risk even without direct liquid contact.
Handling Protocol: A Self-Validating System
To ensure trustworthiness, we utilize a "Self-Validating" workflow. This means the protocol includes checkpoints that confirm safety before the next step is taken.
The "Dry-Run" Setup (Pre-Experiment)
Before opening the container, verify the integrity of your inert environment.
-
Atmosphere: Nitrogen or Argon balloon/manifold.
-
Solvents: Must be anhydrous (<50 ppm water).
-
Glassware: Oven-dried (>120°C for 2 hours).
Transfer Technique (The "Positive Pressure" Rule)
Never withdraw this reagent using a needle against a vacuum.
-
Correct Method: Use positive pressure (inert gas) to push the liquid/dissolved solid into a syringe or cannula.
-
Validation: If the syringe plunger does not move back slightly when released (indicating positive pressure), STOP . The system is not sealed, and moisture ingress is likely.
The "White Paper" Test (Fume Check)
When handling the open solid or concentrated solution:
-
Hold a strip of damp pH paper or a Kimwipe moistened with dilute ammonia near (but not touching) the opening.
-
Observation:
-
White Smoke (Ammonium Chloride): Indicates active HCl release. The compound is degrading; upgrade ventilation immediately.
-
No Smoke: Compound is stable; proceed.[3]
-
Emergency Response & First Aid
Standard first aid is often insufficient for sulfonyl chlorides due to their lipophilicity and delayed acid generation.
| Exposure Route | Immediate Action | Scientific Rationale |
| Skin Contact | Wipe, then Wash. Gently wipe excess chemical with a dry pad before flushing with water. Flush for 15+ mins. | Direct water contact on bulk chemical generates heat (exotherm) and drives acid deeper into pores. Removal of bulk prevents thermal injury. |
| Eye Contact | Irrigate immediately. Do not wait for neutralization agents. Use isotonic saline if available, otherwise water. | The cornea is highly susceptible to pH changes. Speed is critical to prevent corneal opacification. |
| Inhalation | Evacuate to Fresh Air. If breathing is difficult, administer Oxygen (trained personnel only). | HCl gas causes laryngeal spasms and pulmonary edema. Oxygen supports respiration while reducing cardiac strain. |
Waste Disposal & Neutralization Workflow
Critical Warning: Never pour this compound directly into a waste solvent drum. It may react with residual water or alcohols in the drum, causing pressurization and explosion.
Controlled Hydrolysis (Quenching)
Perform this in a fume hood.
-
Dilution: Dissolve the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Base Addition: Prepare a 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution in a large beaker.
-
Slow Addition: Add the organic solution slowly to the aqueous base with vigorous stirring.
-
Validation: Check pH. It should remain basic (pH > 8). If acidic, add more base.
Disposal Logic Flowchart
Figure 2: Step-by-step logic for safely quenching and disposing of sulfonyl chloride waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55279460, Dimethyl-1,3-oxazole-5-sulfonyl chloride. Retrieved from [Link]
- Note: Used for structural confirm
- Note: Referenced for Class 8/6.
-
Fisher Scientific (2023). Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved from [Link]
- Note: Critical reference for heteroaryl-sulfonyl chloride specific handling and toxicology.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Medicinal Chemistry Applications of Dimethyl-Oxazole Building Blocks
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Scaffold Design, Bioisosterism, and Synthetic Optimization
Executive Summary
In the landscape of modern drug discovery, the 1,3-oxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and permeability. However, the unsubstituted oxazole ring often suffers from oxidative metabolism at the C4 and C5 positions. The dimethyl-oxazole scaffold—specifically the 4,5-dimethyl-1,3-oxazole motif—emerges as a superior building block. By blocking these metabolic soft spots and introducing a "methyl clamp" effect that restricts conformational freedom, this scaffold enhances ligand-target residence time and oral bioavailability. This guide provides a comprehensive technical analysis of dimethyl-oxazole building blocks, detailing their physicochemical properties, synthetic routes, and application in late-stage functionalization.
Part 1: Physicochemical Profile & Bioisosteric Utility
The dimethyl-oxazole moiety is not merely a linker; it is a functional pharmacophore. Its utility stems from three distinct physicochemical advantages over the standard amide bond or unsubstituted heterocycles.
1. Metabolic Blocking (The "Methyl Effect")
Cytochrome P450 enzymes (particularly CYP3A4) frequently target the electron-rich C4 and C5 positions of 1,3-azoles for oxidation.
-
Mechanism: Methyl substitution at these positions sterically hinders the approach of the heme-iron center and electronically deactivates the ring toward electrophilic oxidation.
-
Outcome: Significant extension of intrinsic clearance (
) half-life compared to the parent oxazole.
2. Conformational Restriction
The C4-methyl group exerts steric pressure on the C2-substituent, restricting rotation around the C2-aryl bond. This "methyl clamp" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets).
3. Dipole Alignment & H-Bonding
Unlike the amide bond (
Table 1: Physicochemical Comparison of Linker Motifs
| Property | Amide (-CONH-) | 1,3-Oxazole | 4,5-Dimethyl-1,3-oxazole |
| H-Bond Donor | Yes (1) | No | No |
| H-Bond Acceptor | Yes (1) | Yes (N3) | Yes (N3 - Enhanced Basicity) |
| Metabolic Stability | Low (Hydrolysis) | Moderate (Oxidation prone) | High (Blocked soft spots) |
| Vector Geometry | Planar, trans | Planar, | Planar, Rigidified |
| LogP Contribution | -0.8 to -1.0 | ~0.5 | ~1.1 (Lipophilic boost) |
Part 2: Synthetic Methodologies
The integration of dimethyl-oxazole into a drug candidate generally follows two workflows: De Novo Ring Construction (for core scaffold synthesis) or C2-Functionalization (for coupling existing building blocks).
Workflow A: Robinson-Gabriel Cyclodehydration
The most robust method for generating the 4,5-dimethyloxazole core involves the cyclization of
-
Precursor: 3-acetamido-2-butanone (derived from alanine or 3-amino-2-butanone).
-
Reagent: Phosphorous oxychloride (
) or Polyphosphoric acid (PPA). -
Mechanism: Intramolecular attack of the amide oxygen onto the activated ketone carbonyl, followed by dehydration.
Workflow B: C2-Lithiation and Electrophilic Trapping
For medicinal chemists, the ability to functionalize the C2 position of a pre-formed 4,5-dimethyloxazole ring is critical.
-
Reagent:
-Butyllithium ( -BuLi) or Lithium diisopropylamide (LDA). -
Conditions: Cryogenic (-78 °C) in THF.
-
Selectivity: The C2 proton is the most acidic (
). The C4/C5 methyl protons are significantly less acidic, preventing competitive deprotonation under kinetic control.
Visualization: Synthetic Decision Tree
The following diagram outlines the logic for selecting the appropriate synthetic route based on the desired final architecture.
Caption: Decision matrix for synthesizing dimethyl-oxazole derivatives. Route A is preferred for core scaffold construction, while Route B is ideal for late-stage coupling.
Part 3: Medicinal Chemistry Case Study
Application: Optimization of a VEGFR Kinase Inhibitor
In a hypothetical optimization campaign for a VEGFR inhibitor, the initial hit compound containing a benzamide linker exhibited poor metabolic stability (
-
Bioisosteric Replacement: The amide was replaced with a 4,5-dimethyloxazole.
-
Rationale:
-
The oxazole ring mimics the planar geometry of the amide but removes the H-bond donor, improving permeability.
-
The 4,5-dimethyl pattern prevents the formation of reactive epoxide metabolites common in unsubstituted oxazoles.
-
-
Result: The resulting analogue showed a 4-fold increase in half-life and maintained potency due to the "methyl clamp" locking the phenyl ring in the active site vector.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyl-1,3-oxazole (Building Block)
This protocol utilizes the Robinson-Gabriel cyclization, adapted for scalability.
Reagents:
-
3-Acetamido-2-butanone (1.0 eq)
-
Phosphorous oxychloride (
, 3.0 eq) -
Toluene (Solvent, 10 vol)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-acetamido-2-butanone and dry toluene under an inert atmosphere (
). -
Addition: Add
dropwise over 20 minutes at 0 °C. Caution: Exothermic reaction. -
Reflux: Heat the mixture to reflux (110 °C) for 4 hours. Monitor consumption of starting material by TLC (System: 50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. Neutralize with
(2M) until pH ~8. -
Extraction: Extract with Dichloromethane (DCM, 3 x 5 vol). Combine organic layers and wash with brine.[1]
-
Purification: Dry over
, filter, and concentrate. Distill the crude oil under reduced pressure to yield 4,5-dimethyl-1,3-oxazole as a colorless liquid (bp 140-142 °C).
Protocol 2: C2-Lithiation and Coupling (Late-Stage Functionalization)
This protocol describes the coupling of the building block to an aldehyde electrophile.
Reagents:
-
4,5-Dimethyl-1,3-oxazole (1.0 eq)
- -Butyllithium (1.6M in hexanes, 1.1 eq)
-
Electrophile (e.g., Benzaldehyde, 1.2 eq)
-
THF (Anhydrous, 15 vol)
Step-by-Step Procedure:
-
Cryogenic Cooling: Dissolve 4,5-dimethyl-1,3-oxazole in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add
-BuLi dropwise over 15 minutes, maintaining internal temperature below -70 °C. -
Lithiation: Stir at -78 °C for 45 minutes. The solution typically turns a pale yellow, indicating the formation of the 2-lithio-oxazole species.
-
Trapping: Add the electrophile (dissolved in minimal THF) dropwise.
-
Warming: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography.
Part 5: Future Perspectives
The next frontier for dimethyl-oxazole building blocks lies in C-H Activation . Recent palladium-catalyzed methodologies allow for the direct arylation of the C2 position without pre-lithiation, using aryl halides. This approach is particularly valuable for "library synthesis" where handling organolithiums is impractical for high-throughput screening.
References
-
Bioisosterism in Drug Design
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Metabolic Stability of Oxazoles
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8982.
-
Synthesis of Oxazoles (Robinson-Gabriel)
- Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.
-
Lithiation Strategies
- Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry, 61(15), 5192-5193.
-
Kinase Inhibitor Applications
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
Sources
Navigating Molecular Identity: A Technical Guide to the SMILES String and InChIKey of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
For Immediate Release
This technical guide provides an in-depth analysis of the chemical identifiers for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride, a molecule of interest in synthetic chemistry and drug discovery. We will dissect the generation and interpretation of its SMILES string and InChIKey, crucial tools for unambiguous molecular representation in cheminformatics and data-driven research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of chemical nomenclature and its digital translation.
The Challenge of Ambiguity in Chemical Nomenclature
The provided name, (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride, presents a common challenge in chemical communication: ambiguity. While the core structure of a 1,3-oxazole ring with a methanesulfonyl chloride group at the 5-position is clear, the specific substitution pattern of the two methyl groups on the oxazole ring is not explicitly defined. To proceed with a technical analysis, we must first address this ambiguity. The most plausible interpretation, and the one for which public data is available, is 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride . This guide will focus on this specific isomer while also discussing the impact of alternative substitution patterns on the resulting chemical identifiers.
Unveiling the Molecular Blueprint: SMILES and InChIKey
In the realm of digital chemistry, Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are the cornerstones of molecular representation. They provide machine-readable and unique identifiers for chemical structures, eliminating the ambiguities of traditional nomenclature.
For 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride , the key identifiers are:
| Identifier | Value | Source |
| SMILES String | CC1=C(OC(=N1)C)S(=O)(=O)Cl | PubChem |
| InChIKey | CREWJFMAQDAJRL-UHFFFAOYSA-N | PubChem |
Deconstructing the SMILES String: A Linear Representation of Molecular Structure
The SMILES string is a compact, linear notation that describes the connectivity of atoms in a molecule. Let's break down the SMILES for 2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride: CC1=C(OC(=N1)C)S(=O)(=O)Cl.
Step-by-Step Interpretation
The generation of a SMILES string follows a set of algorithmic rules, traversing the molecular graph.
Methodological & Application
Solvent selection for coupling (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
Application Note: Solvent Selection & Optimization for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride Couplings
Executive Summary
Coupling (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (referred to herein as Ox-MsCl ) presents a specific challenge in medicinal chemistry: it possesses the high reactivity of an aliphatic sulfonyl chloride combined with the solubility profile of a polar heterocycle. Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), Ox-MsCl is prone to rapid hydrolysis due to the methylene spacer isolating the sulfonyl group from the aromatic oxazole ring.
Key Recommendation:
-
Primary Solvent: 2-Methyltetrahydrofuran (2-MeTHF) . It offers the solubility of THF, the immiscibility of Toluene (allowing easy aqueous workup), and a superior "green" safety profile compared to Dichloromethane (DCM).
-
Base Selection: DIPEA (Hünig's Base) or Triethylamine (TEA) (1.2 – 1.5 equiv).
-
Critical Parameter: Strict control of water content (<500 ppm) is required to prevent the formation of the sulfonic acid byproduct.
Chemo-Physical Analysis & Reactivity Profile
To select the correct solvent, one must understand the specific structural liabilities of Ox-MsCl .
Structural Liabilities
-
The Methylene "Spacer" Effect:
-
Observation: The sulfonyl chloride group is attached to a
group, not directly to the oxazole ring. -
Consequence: This molecule behaves as an aliphatic sulfonyl chloride (like mesyl chloride). It lacks the resonance stabilization of the S-Cl bond found in aryl systems. Consequently, it is highly electrophilic and hydrolyzes significantly faster than benzenesulfonyl chlorides [1].
-
-
The Oxazole Ring:
-
Observation: The 1,3-oxazole ring contains a basic nitrogen and an oxygen atom.
-
Consequence: The molecule is moderately polar. Non-polar solvents like Hexane or Toluene may fail to dissolve the reactant fully, leading to heterogeneous mixtures and stalled reactivity.
-
The Hydrolysis Trap
In the presence of water, Ox-MsCl converts to the corresponding sulfonic acid and HCl. This reaction competes directly with the desired aminolysis.
-
Goal: Maximize the ratio of
. -
Strategy: Since aliphatic sulfonyl chlorides have a high
, aqueous biphasic conditions (Schotten-Baumann) are not recommended unless the amine nucleophile is extremely reactive. Anhydrous organic solvent systems are required.[1]
Solvent Selection Matrix
The following table evaluates solvents based on Solubility, Green Chemistry (Pfizer/GSK guides), and Chemical Compatibility.
| Solvent | Solubility of Ox-MsCl | Salt Handling* | Green Score** | Recommendation |
| Dichloromethane (DCM) | Excellent | Good (Solubilizes reagents) | Red (Hazardous) | Standard (Legacy). Use for small scale; avoid for scale-up due to toxicity. |
| 2-MeTHF | Excellent | Moderate (Salts may precipitate) | Green (Preferred) | Top Choice. Bi-derived, separates from water during workup, stable. |
| THF | Excellent | Good | Yellow (Usable) | Alternative. Hard to dry completely; miscible with water (complicates workup). |
| Acetonitrile (MeCN) | Good | Excellent (Dissolves salts) | Yellow (Usable) | Specific Use. Use only for highly polar amines. Hard to extract from during workup. |
| Toluene | Poor | Poor | Green (Preferred) | Avoid. Reactant likely insoluble; requires heating which degrades Ox-MsCl. |
| DMF / DMAc | Excellent | Excellent | Red (Hazardous) | Avoid. Difficult to remove; promotes hydrolysis if wet; genotoxic concerns. |
*Salt Handling refers to the ability to manage the Amine-HCl salt byproduct. **Green Score based on Pfizer and GSK Solvent Selection Guides [2].
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the reaction system based on the nucleophile (amine) properties.
Figure 1: Decision tree for solvent selection emphasizing 2-MeTHF as the primary sustainable choice.
Experimental Protocols
Protocol A: The "Green" Standard (2-MeTHF)
Recommended for 90% of applications, including scale-up.
Reagents:
-
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (Ox-MsCl ) (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Step-by-Step:
-
Preparation: Dry the reaction vessel (oven-dried or heat-gun) and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous 2-MeTHF (approx. 10 mL per gram of amine). Cool to 0°C.
-
Note: Cooling is critical. Sulfonylation is exothermic.[2]
-
-
Addition: Dissolve Ox-MsCl (1.0 eq) in a minimal volume of 2-MeTHF. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, suppressing bimolecular side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the amine. (The sulfonyl chloride is not stable on silica and may streak).
-
-
Workup (Self-Validating Step):
-
Add water to the reaction mixture.[3] 2-MeTHF is immiscible with water (unlike THF).
-
Separate phases. Wash the organic layer with 0.5M HCl (to remove excess amine/DIPEA) and then Saturated
(to remove any hydrolyzed sulfonic acid). -
Dry over
, filter, and concentrate.
-
Protocol B: The "Solubility Challenge" (DCM)
Use only if the amine is insoluble in 2-MeTHF.
Reagents:
-
Same as above, substituting DCM for 2-MeTHF.
-
Base: Triethylamine (TEA) is often preferred in DCM due to solubility profiles.
Step-by-Step:
-
Follow steps 1–4 as above, maintaining 0°C during addition.
-
Critical Deviation: DCM is heavier than water. During workup, the organic product layer will be on the bottom .
-
Safety Note: DCM is a suspected carcinogen. All evaporation must be done in a ventilated fume hood.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield + Sulfonic Acid detected (LCMS) | Water ingress / Hydrolysis | 1. Ensure solvent is anhydrous.2. Increase amine equivalents (sacrifice cheap amine to outcompete water).3. Lower temperature to -10°C. |
| Incomplete Conversion | HCl Inhibition | The reaction generates HCl, protonating the remaining amine (rendering it non-nucleophilic). Ensure you have at least 1.2 to 1.5 equivalents of Base (DIPEA/TEA) to scavenge HCl. |
| Impurity: Bis-sulfonylation | Primary amine over-reaction | Use a larger excess of amine (if cheap) or strictly control stoichiometry (1:1) and add sulfonyl chloride very slowly. |
| Precipitate forms immediately | Amine-HCl salt formation | This is normal. Ensure efficient stirring. Do not filter during the reaction; the salt will dissolve during aqueous workup. |
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
- King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, 1989.
- Context: Establishes that aliphatic sulfonyl chlorides react via an SN2-like mechanism, making them more sensitive to steric unhindered nucleophiles (like water)
-
Solvent Selection Guides
- Pfizer Inc. "Solvent Selection Guide: Green Chemistry."
- Context: Classifies DCM as "Undesirable" and 2-MeTHF as "Preferred."
-
General Sulfonylation Protocols
-
"Preparation of Sulfonamides from Sulfonyl Chlorides."[4] Organic Chemistry Portal.
- Context: Standard operating procedures for S-N bond form
-
-
Safety Data (Methanesulfonyl Chloride Class)
- Sigma-Aldrich Safety Data Sheet (SDS) for Methanesulfonyl Chloride.
- Context: Toxicity and handling of aliph
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Oxazole-Based Sulfonate Esters
Abstract & Strategic Relevance
In medicinal chemistry, oxazoles are "privileged scaffolds" found in bioactive natural products (e.g., Virginiamycin) and synthetic drugs (e.g., Oxaprozin). The conversion of oxazole-functionalized alcohols into sulfonate esters (mesylates, tosylates, nosylates) is a critical intermediate step for installing diverse functionalities via nucleophilic substitution (
However, this transformation presents a unique chemoselective challenge: the oxazole nitrogen is weakly basic (
This guide provides a robust, field-validated protocol for the sulfonylation of oxazole-alkyl alcohols, emphasizing the suppression of side reactions through precise base selection and temperature control.
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the competing pathways. The target reaction is the
The Chemoselectivity Challenge
-
Pathway A (Desired): The hydroxyl oxygen attacks the sulfonyl sulfur.
-
Pathway B (Undesired): The oxazole nitrogen attacks the sulfonyl sulfur, forming an unstable
-sulfonyl oxazolium species that degrades or inhibits conversion. -
Pathway C (Degradation): HCl generated during the reaction protonates the oxazole, rendering it susceptible to hydrolytic ring opening (forming
-acylamino ketones).
Base Selection Logic
-
Triethylamine (
): Often used for Methanesulfonyl Chloride ( ). It promotes the Sulfene Mechanism (E1cB elimination-addition), which is highly reactive and fast, minimizing the exposure time of the oxazole ring to acidic byproducts. -
Pyridine: Acts as both solvent and base. It forms an
-sulfonyl pyridinium intermediate (an active acylating agent), which is softer and often cleaner for Tosyl Chloride ( ) reactions, though slower than .
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation in oxazole sulfonylation. Green path indicates HCl scavenging role of the base. Dotted red line indicates competitive N-sulfonylation.
Experimental Protocol: Synthesis of Oxazole-4-methyl Methanesulfonate
Target Compound: (2-Phenyloxazol-4-yl)methyl methanesulfonate. Scale: 1.0 gram (approx. 5.3 mmol).
Reagents & Equipment
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| Oxazole Alcohol | 1.0 | Substrate | Must be dry (azeotrope w/ Toluene if needed). |
| Methanesulfonyl Chloride (MsCl) | 1.2 - 1.5 | Electrophile | Freshly distilled or high purity. Yellow/brown MsCl degrades yield. |
| Triethylamine ( | 2.0 - 3.0 | Base | Excess required to sequester HCl completely. |
| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous. Water competes for MsCl. |
| DMAP | 0.05 | Catalyst | Optional. Accelerates reaction if sterically hindered. |
Step-by-Step Methodology
Step 1: Preparation (0 - 15 mins)
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Oxazole Alcohol (1.0 equiv) and anhydrous DCM (concentration ~0.15 M).
-
Add Triethylamine (2.0 equiv).
-
Cool the mixture to 0 °C using an ice/water bath. Note: Cooling is mandatory to control the exotherm of the sulfene pathway.
Step 2: Addition (15 - 30 mins)
-
Prepare a solution of MsCl (1.2 equiv) in a minimal amount of DCM.
-
Add the MsCl solution dropwise over 10–15 minutes.
-
Observation: White precipitate (
) will form immediately. This is a visual confirmation of reaction progress.
-
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).
Step 3: Monitoring (30 - 120 mins)
-
Monitor via TLC (System: 50% EtOAc/Hexanes).
-
Target: Disappearance of the lower Rf alcohol spot.
-
Product: Higher Rf spot, UV active.
-
-
Self-Validation Check: If the reaction stalls, add 0.2 equiv more MsCl and 0.2 equiv
. Do not heat above RT, as oxazole thermal instability increases.
Step 4: Workup & Isolation
-
Quench by pouring the mixture into saturated
(cold). Crucial: Neutralizes residual HCl to protect the oxazole ring. -
Extract with DCM (
). -
Wash combined organics with Brine .[3]
-
Dry over
, filter, and concentrate in vacuo at < 30 °C .-
Warning: Sulfonates can be thermally unstable. Do not use high vacuum with excessive heat.
-
Step 5: Purification
-
Flash Chromatography: Silica gel. Elute with Hexanes
EtOAc gradient. -
Note: Add 1%
to the eluent if the oxazole is particularly acid-sensitive, to neutralize silica acidity.
Analytical Validation (The "Truth" Data)
How do you confirm the structure without a crystal structure?
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Appearance of Methyl sulfonate ( | |
| 1H NMR | Shift of | The methylene protons adjacent to oxygen typically shift downfield by ~0.5-0.8 ppm (e.g., from 4.5 to 5.2 ppm). |
| IR Spec | ~1350 & 1175 | Strong asymmetric and symmetric |
| IR Spec | Loss of ~3400 | Disappearance of broad O-H stretch. |
Troubleshooting & Optimization Workflow
Use this decision tree when yields are low or impurities are high.
Caption: Decision matrix for optimizing oxazole sulfonylation yields.
References
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive review of oxazole reactivity and stability).
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses oxazole stability and functionalization).
-
BenchChem. (2025).[3][4] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (Technical note on oxazole ring sensitivity to hydrolysis).
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
Sources
Application Note: Activation Strategies for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride
This Application Note is designed for researchers utilizing (2,4-Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (referred to herein as Ox-MsCl ) in medicinal chemistry and drug discovery.
Unlike simple aryl sulfonyl chlorides, Ox-MsCl possesses a unique methylene linker (
Mechanistic Insight & Activation Theory
To effectively "activate" Ox-MsCl, one must understand that it is not merely an electrophile; it is a pro-reactive scaffold that follows two distinct pathways depending on the reagents selected.
The Dual-Pathway Challenge
-
Pathway A: Direct Nucleophilic Substitution (
-at-Sulfur)-
Mechanism: The nucleophile (amine/alcohol) attacks the sulfur atom, displacing chloride.
-
Reagent Requirement: Requires a nucleophilic catalyst (e.g., DMAP) to form a reactive intermediate.
-
Ideal For: Primary amines, unhindered nucleophiles.
-
-
Pathway B: Sulfene Intermediate (
) - The "Hidden" Activation-
Mechanism: A base deprotonates the
-methylene protons (acidified by the sulfonyl group and the oxazole ring). This eliminates HCl to form a transient, highly electrophilic Sulfene species ( ). The nucleophile then traps this intermediate. -
Reagent Requirement: Requires a base with
(e.g., Triethylamine). -
Ideal For: Sterically hindered amines, electron-poor nucleophiles.
-
Risk: If water is present, the sulfene rapidly hydrolyzes to the sulfonic acid.
-
Visualizing the Activation Pathways
The following diagram illustrates the divergence in activation modes based on reagent selection.
Figure 1: Dual activation pathways for Ox-MsCl. Pathway selection is dictated by the choice of base and catalyst.
Reagent Selection Guide
To achieve optimal activation, use the following reagent combinations. Do not rely on generic "pyridine only" protocols, as they often fail with heteroaryl-methanesulfonyl chlorides due to sluggish reactivity.
A. The Activators (Catalysts)
| Reagent | Role | Recommended Loading | Mechanism |
| DMAP (4-Dimethylaminopyridine) | Primary Activator | 5–10 mol% | Forms a super-electrophilic N-acylpyridinium-type salt. Essential for alcohols and anilines. |
| N-Methylimidazole (NMI) | Mild Activator | 1.0–2.0 equiv | Acts as both base and nucleophilic catalyst. Good for acid-sensitive substrates. |
| DABCO | Sulfene Promoter | 1.0–1.5 equiv | Promotes sulfene formation without forming stable acyl-ammonium salts. |
B. The Bases (Proton Scavengers)
| Reagent | Role | Compatibility | Note |
| Triethylamine (TEA) | Sulfene Generator | Robust substrates | Rapidly generates sulfene. Must be added slowly at 0°C to prevent polymerization. |
| DIPEA (Hünig's Base) | Selective Base | Hindered substrates | Less likely to cause nucleophilic attack on the oxazole ring itself. |
| Pyridine | Solvent/Base | General Purpose | Weak base; favors Pathway A ( |
Detailed Experimental Protocols
Protocol A: High-Reactivity Activation (via Sulfene)
Best for coupling sterically hindered amines or unreactive anilines.
Reagents:
-
Ox-MsCl (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the Target Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction mixture to -10°C to 0°C . Critical: Low temperature controls the rate of sulfene generation.
-
Activation/Addition: Dissolve Ox-MsCl (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition ensures the transient sulfene is trapped immediately by the amine rather than reacting with itself (dimerization).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Protocol B: Catalytic Activation (via DMAP)
Best for alcohols (sulfonate synthesis) or acid-sensitive substrates.
Reagents:
-
Ox-MsCl (1.1 equiv)
-
Target Alcohol/Amine (1.0 equiv)
-
DMAP (0.1 equiv)
-
DIPEA (1.5 equiv)
-
Solvent: DCM or THF
Step-by-Step:
-
Preparation: Dissolve the Nucleophile (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool to 0°C.
-
Addition: Add Ox-MsCl (1.1 equiv) in one portion (solid) or dropwise (solution).
-
Note: The solution may turn slightly yellow due to the formation of the N-sulfonylpyridinium intermediate.
-
-
Monitoring: Monitor by TLC/LCMS. If the reaction stalls, add another 0.05 equiv of DMAP.
-
Workup: Wash with 1M HCl (to remove DMAP/DIPEA), then saturated
.
Troubleshooting & Stability (Self-Validating Systems)
When working with Ox-MsCl, specific failure modes are common. Use this table to diagnose issues.
| Observation | Diagnosis | Corrective Action |
| Low Yield + Sulfonic Acid | Hydrolysis | The sulfene intermediate reacted with adventitious water. Action: Dry solvents vigorously; use molecular sieves. |
| Dimerized Product | Sulfene Dimerization | Addition of Ox-MsCl was too fast, or amine concentration was too low. Action: Use Protocol A (Dropwise addition at -10°C). |
| No Reaction | Deactivated Electrophile | The oxazole ring may be donating electron density, reducing reactivity. Action: Switch to Protocol B (DMAP catalysis) to boost electrophilicity. |
| Dark/Tar Formation | Ring Decomposition | Strong exotherm or nucleophilic attack on the oxazole. Action: Lower temperature; switch base from TEA to DIPEA. |
Storage & Handling[1][2][3]
-
Moisture Sensitivity: High. Store under Nitrogen/Argon at -20°C.
-
Verification: Before use, run a mini-reaction with benzylamine in DCM. If >90% conversion to sulfonamide occurs within 15 mins, the reagent is active.
References
-
Direct Synthesis of Sulfonyl Chlorides
-
Mechanisms of Sulfonyl Chloride Activation (Sulfene vs. Substitution)
-
King, J. F., et al. (1991). "The mechanism of hydrolysis of methanesulfonyl chloride."[2] Canadian Journal of Chemistry.
-
-
DMAP Catalysis in Sulfonylation
-
Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient catalyst for acetylation and sulfonylation." Tetrahedron Letters.
-
-
Handling Methanesulfonyl Chlorides
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 31297, Methanesulfonyl chloride."[3]
-
Sources
Troubleshooting & Optimization
Navigating the Nuances of Sulfonamide Coupling: A Technical Support Guide to Optimizing Base Equivalents
Welcome to the Technical Support Center for Sulfonyl Chloride Coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter the ubiquitous yet often challenging task of sulfonamide synthesis. The seemingly straightforward reaction of a sulfonyl chloride with an amine is governed by a delicate interplay of reactant nucleophilicity, electrophilicity, and, critically, the choice and amount of base. This resource moves beyond generic protocols to provide in-depth, field-tested insights into optimizing base equivalents, troubleshooting common pitfalls, and understanding the mechanistic underpinnings of this vital transformation.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction yield is consistently low, or the reaction stalls. What are the primary causes and how can I address them?
Low conversion is a frequent challenge and can be traced back to several key factors related to base selection and reaction conditions.
-
Cause A: Insufficient Basicity to Neutralize HCl. The coupling reaction generates one equivalent of hydrochloric acid (HCl). Without a base to scavenge this acid, the amine nucleophile becomes protonated, forming a non-nucleophilic ammonium salt and effectively halting the reaction.[1][2]
-
Solution: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine) is used. For primary and secondary amines, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the base to ensure the amine starting material remains deprotonated and nucleophilic. For amine hydrochloride salts, a minimum of two equivalents of base is required: one to neutralize the salt and one to scavenge the HCl produced during the reaction.
-
-
Cause B: Poor Nucleophilicity of the Amine. Sterically hindered amines (e.g., tert-butylamine, 2,6-disubstituted anilines) or electron-deficient amines (e.g., those with nitro or cyano groups) are inherently poor nucleophiles.[3][4] Standard conditions may not be sufficient to drive the reaction to completion.
-
Solution 1: Increase Reaction Temperature. For less reactive amines, increasing the temperature can provide the necessary activation energy. Reactions that are sluggish at room temperature can often be driven to completion by heating.[3]
-
Solution 2: Employ a Nucleophilic Catalyst. A catalytic amount (1-10 mol%) of 4-(N,N-dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP is a "super-nucleophile" that first reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[5][6] This intermediate is much more electrophilic than the starting sulfonyl chloride, making it susceptible to attack by even weak amine nucleophiles.[5]
-
Solution 3: Consider a Stronger, Non-Nucleophilic Base. For particularly hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. Its primary role is to ensure the amine remains deprotonated without competing as a nucleophile.
-
-
Cause C: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding unreactive sulfonic acid, especially in the presence of a base.[3] This is a major competitive pathway that consumes the electrophile.
-
Solution: Rigorously exclude water from the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, perform it quickly at low temperatures to minimize product and starting material degradation.
-
Question 2: My reaction is producing significant side products. How can I identify and minimize them?
Side product formation is often a direct consequence of the chosen base and reaction conditions.
-
Side Product A: Disulfonamide (from Primary Amines). Over-reaction with primary amines can lead to the formation of a disulfonamide, (RSO₂)₂NHR'. This occurs when the initially formed secondary sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1:1). Avoid using an excess of the sulfonylating agent.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the mixture of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
-
-
Side Product B: Sulfene Formation (with Alkanesulfonyl Chlorides). Alkanesulfonyl chlorides with α-protons can undergo elimination in the presence of a strong, sterically hindered base (like TEA or DIPEA) to form a highly reactive sulfene intermediate (RCH=SO₂). This intermediate can polymerize or react with other nucleophiles in the mixture, leading to a complex product profile and low yields of the desired sulfonamide.
-
Mitigation:
-
Choose a Weaker, Less Hindered Base: Pyridine is often a better choice than triethylamine when using alkanesulfonyl chlorides, as it is less likely to induce sulfene formation.
-
Use Schotten-Baumann Conditions: Employing a biphasic system with an inorganic base like sodium hydroxide or potassium carbonate in water can be highly effective. The sulfonyl chloride remains predominantly in the organic phase, where it reacts with the amine. The inorganic base in the aqueous phase neutralizes the generated HCl. This method minimizes the concentration of a strong organic base in contact with the sulfonyl chloride.[7]
-
-
-
Side Product C: Unwanted Reaction with Nucleophilic Bases. If a nucleophilic base like pyridine or DMAP is used in stoichiometric amounts with a highly reactive sulfonyl chloride, it can compete with the intended amine nucleophile, leading to the formation of sulfonylpyridinium salts.
-
Mitigation: Use pyridine or DMAP in their intended roles: pyridine as a weak base and acid scavenger (often in excess or as a solvent), and DMAP as a catalyst in small (0.01-0.10 equivalent) quantities. For the primary role of acid scavenger, a non-nucleophilic base like triethylamine or diisopropylethylamine is generally preferred.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction?
The choice depends on a balance of basicity (pKa), nucleophilicity, and steric hindrance.
-
For standard primary and secondary amines: Triethylamine (TEA, pKa of conjugate acid in MeCN ≈ 18.6) or Diisopropylethylamine (DIPEA, "Hünig's base") are common choices. DIPEA is more sterically hindered and less nucleophilic than TEA, making it a good option to avoid side reactions with the sulfonyl chloride.
-
For weakly nucleophilic or sterically hindered amines: A catalytic amount of DMAP (pKa of conjugate acid in MeCN ≈ 18.6) in combination with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA is highly effective.[5]
-
When using alkanesulfonyl chlorides: Pyridine (pKa of conjugate acid in MeCN ≈ 12.5) is often preferred to minimize sulfene formation. Alternatively, inorganic bases under Schotten-Baumann conditions are an excellent choice.[7]
-
When a very strong, non-nucleophilic base is needed: DBU (pKa of conjugate acid in MeCN ≈ 24.3) can be used, but care must be taken as its high basicity can promote elimination and other side reactions.
Q2: How many equivalents of base should I use?
-
For free amines (R-NH₂ or R₂NH): Use 1.1 to 1.5 equivalents of a tertiary amine base. The slight excess ensures the starting amine remains fully deprotonated.
-
For amine hydrochloride salts (R-NH₃⁺Cl⁻ or R₂NH₂⁺Cl⁻): Use 2.1 to 2.5 equivalents of a tertiary amine base. The first equivalent is for neutralizing the salt to generate the free amine, and the subsequent 1.1-1.5 equivalents are to scavenge the HCl produced in the reaction.
-
When using a catalyst: Use 0.01 to 0.1 equivalents of DMAP in addition to the stoichiometric tertiary amine base.
Q3: What is the role of DMAP, and why is it so effective?
DMAP acts as a nucleophilic catalyst . It is significantly more nucleophilic than pyridine due to the electron-donating effect of the dimethylamino group.[5][8] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP-pyridinium salt. This intermediate is a much more potent sulfonylating agent than the sulfonyl chloride itself, allowing the reaction to proceed with poorly nucleophilic amines where it might otherwise fail. The DMAP is then regenerated in the catalytic cycle.[6]
Q4: Can I use an inorganic base like K₂CO₃ or NaOH?
Yes, this is the basis of the Schotten-Baumann reaction .[7] It is typically performed in a biphasic system (e.g., dichloromethane/water or diethyl ether/water). The amine and sulfonyl chloride react in the organic phase, while the inorganic base in the aqueous phase neutralizes the HCl byproduct. This method is particularly useful for preventing sulfene formation and for large-scale synthesis where the use of expensive tertiary amine bases is less economical.
Data-Driven Base Selection
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The choice of base should be matched to the reaction solvent, as pKa values can shift significantly.
| Base | pKa of Conjugate Acid (pKaH) in H₂O | pKa of Conjugate Acid (pKaH) in MeCN | pKa of Conjugate Acid (pKaH) in DMSO | Key Characteristics |
| Pyridine | 5.25 | 12.53 | 3.45 | Weak, nucleophilic base. Good for minimizing sulfene formation. Often used as a solvent. |
| Triethylamine (TEA) | 10.70 | 18.63 | 9.0 | Common, non-nucleophilic workhorse base. Can induce sulfene formation. |
| Diisopropylethylamine (DIPEA) | 10.7 | ~19 | ~10 | Sterically hindered, non-nucleophilic. Reduces side reactions at the sulfonyl center. |
| 4-(Dimethylamino)pyridine (DMAP) | 9.2 | 18.62 | 7.47 | Highly nucleophilic catalyst. Used in sub-stoichiometric amounts. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 24.34 | 13.9 | Very strong, non-nucleophilic base. Useful for deprotonating very weak acids, but can promote elimination. |
| (Data compiled from various sources, including references 7, 20) |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sulfonamide Synthesis using TEA
-
To a stirred solution of the amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Amine
-
To a stirred solution of the hindered amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (1.5 eq) followed by DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to stir at room temperature overnight, or gently heat if necessary, monitoring progress by TLC or LC-MS.
-
Perform workup and purification as described in Protocol 1.
Visualizing Key Concepts
Diagram 1: The Role of the Base in Sulfonamide Synthesis
Caption: General workflow of base-mediated sulfonamide synthesis.
Diagram 2: DMAP Catalytic Cycle
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. vaia.com [vaia.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride Purity
Executive Summary: The Stability Paradox
Analyzing (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride presents a classic analytical paradox: the functional group that makes it a valuable intermediate (the reactive sulfonyl chloride) is the same feature that makes it incompatible with standard Reversed-Phase HPLC (RP-HPLC).[1]
Sulfonyl chlorides are moisture-sensitive, rapidly hydrolyzing to their corresponding sulfonic acids in the presence of water—a primary component of most RP-HPLC mobile phases.[1] This guide compares two distinct analytical strategies to overcome this instability:
-
Method A (Recommended): Pre-column Derivatization with Diethylamine.[1]
-
Method B (Alternative): Direct Non-Aqueous Normal Phase HPLC.[1]
Our Verdict: While Method B offers a "direct" look, it suffers from poor reproducibility and solubility issues. Method A is the industry gold standard , offering superior precision, stability, and sensitivity by converting the volatile, unstable analyte into a stable sulfonamide prior to injection.
Chemical Context & Mechanism[1][2][3][4][5]
The target molecule contains a methanesulfonyl chloride moiety attached to a dimethyl-1,3-oxazole ring.[1] The electron-withdrawing nature of the sulfonyl group, combined with the leaving group ability of the chloride, makes the sulfur atom highly electrophilic.
Degradation Pathway (The Problem)
In aqueous media (e.g., Acetonitrile:Water mobile phase), the compound undergoes nucleophilic attack by water:
Derivatization Pathway (The Solution)
We exploit this reactivity by introducing a controlled nucleophile (secondary amine) to form a stable sulfonamide:
Figure 1: Competing reaction pathways.[1] Hydrolysis (red) leads to analytical artifacts.[1] Derivatization (green) yields a stable analyte.
Detailed Experimental Protocols
Method A: Pre-Column Derivatization (Recommended)
This method converts the unstable chloride into a UV-active, stable sulfonamide.
Reagents:
-
Derivatizing Reagent: 5% Diethylamine (DEA) in anhydrous Acetonitrile (MeCN).[1]
-
Quench Solution: 1% Acetic Acid in Water (optional, to neutralize excess amine if pH sensitive).[1]
-
Diluent: Anhydrous Acetonitrile.[1]
Step-by-Step Workflow:
-
Sample Weighing: Accurately weigh ~25 mg of the sulfonyl chloride into a 25 mL volumetric flask.
-
Dissolution: Dissolve in ~10 mL of anhydrous MeCN.
-
Derivatization: Add 2.0 mL of the Derivatizing Reagent (excess amine ensures complete conversion).[1]
-
Reaction: Sonicate for 5 minutes or let stand at RT for 10 minutes. The reaction is typically instantaneous and exothermic.
-
Make up: Dilute to volume with MeCN.
-
Injection: Inject 5-10 µL onto the HPLC.
HPLC Conditions (Method A):
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (Oxazole ring absorption) and 254 nm.[1]
-
Temperature: 30°C.
Method B: Direct Normal Phase HPLC
Used only when derivatization is forbidden (e.g., specific impurity profiling that reacts with amines).[1]
HPLC Conditions (Method B):
-
Column: Silica or Diol Phase (e.g., Lichrosorb Si60).[1]
-
Precaution: System must be flushed with anhydrous solvents for 24 hours prior to use.[1] Even trace moisture causes peak broadening.[1]
Comparative Performance Data
The following data represents typical validation characteristics observed when comparing these two approaches for sulfonyl chlorides.
| Parameter | Method A (Derivatization) | Method B (Direct Normal Phase) | Comparison Verdict |
| Solution Stability | > 48 Hours (Stable Sulfonamide) | < 1 Hour (Hydrolysis risks) | Method A is critical for autosampler sequences.[1] |
| Linearity (R²) | > 0.999 (0.1 - 1.5 mg/mL) | ~0.985 (Variable due to degradation) | Method A provides quantitative rigor.[1] |
| Precision (%RSD) | < 0.5% (n=6 injections) | > 2.0% (Drifting baseline) | Method A is reproducible.[1] |
| LOD / Sensitivity | High (Sharp, symmetrical peaks) | Low (Broad, tailing peaks) | Method A yields sharper chromatography. |
| Selectivity | Separates Acid (impurity) from Chloride (as amide) | Poor separation of Acid/Chloride | Method A clearly resolves the starting material impurity. |
Interpretation of Results
-
Method A Chromatogram: You will observe a small peak at the solvent front (excess diethylamine) and a sharp, well-retained main peak (the sulfonamide derivative). Any "Sulfonic Acid" impurity present in the original sample will not react with the amine to form the sulfonamide; it will elute earlier (usually near the void volume in RP-HPLC due to high polarity), allowing for accurate "Purity by subtraction" or direct impurity quantification.
-
Method B Chromatogram: Often shows a broad "hump" rather than a sharp peak, caused by on-column hydrolysis as the band moves through the silica.
Method Development Decision Matrix
Use the following logic flow to finalize your method parameters.
Figure 2: Workflow for optimizing the derivatization HPLC method.
References
-
Zheng, X., et al. (2017).[1][5] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. Methanesulfonyl chloride Properties and Reactivity. Retrieved from [Link][1][6]
Sources
- 1. 3,5-Dimethylisoxazole-4-sulfonyl chloride | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Oxazole Sulfonyl Chlorides for Researchers
For drug development professionals and medicinal chemists, the unambiguous structural confirmation of novel heterocyclic intermediates is paramount. Oxazole sulfonyl chlorides represent a critical class of reactive intermediates used in the synthesis of diverse sulfonamide libraries with potential therapeutic applications. Understanding their behavior under mass spectrometric analysis is not merely a characterization step but a predictive tool for metabolite identification and quality control.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of oxazole sulfonyl chlorides, primarily under Electron Ionization (EI) conditions. Due to the absence of a single comprehensive source on this specific bifunctional scaffold, this guide synthesizes established fragmentation principles from two distinct chemical moieties: the oxazole ring and the aromatic sulfonyl chloride group. We will explain the causality behind the fragmentation, compare the expected patterns with those of other common heterocyclic sulfonyl chlorides—namely thiophene and thiazole derivatives—and provide detailed experimental protocols for acquiring high-quality data.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of an oxazole sulfonyl chloride in a mass spectrometer is a competitive process dictated by the relative stabilities of the resulting ions. The initial molecular ion (M⁺˙) is an energetically unstable species that will dissipate its excess energy through the cleavage of the weakest bonds or through rearrangements to form more stable fragments. The fragmentation pathways are thus a direct reflection of the molecule's inherent chemical structure.
We can anticipate two major competing fragmentation pathways originating from the molecular ion: those initiated by the sulfonyl chloride group and those initiated by the oxazole ring.
Pathway A: Fragmentation Driven by the Sulfonyl Chloride Group
The Ar-SO₂Cl moiety has well-documented fragmentation patterns.[1] The primary cleavages involve the sulfonyl chloride group itself, which are often the most favorable due to the relative weakness of the S-Cl and C-S bonds compared to the bonds within the aromatic ring.
-
Loss of Chlorine Radical (•Cl): The initial and often most facile fragmentation is the homolytic cleavage of the S-Cl bond to release a chlorine radical (mass = 35/37 u). This results in a stable acylium-type ion, [M-Cl]⁺. This fragment is expected to be a prominent peak in the spectrum.
-
Loss of Sulfur Dioxide (SO₂): Following the loss of •Cl, the resulting [Ar-SO₂]⁺ ion can readily extrude a neutral molecule of sulfur dioxide (SO₂, mass = 64 u). This leads to the formation of the oxazolyl cation [Ar]⁺. Alternatively, a concerted rearrangement mechanism can lead to the direct loss of SO₂ from other fragment ions.[2][3] The loss of SO₂ is a hallmark of sulfonyl-containing compounds.[1]
Pathway B: Fragmentation Driven by the Oxazole Ring
The oxazole ring itself undergoes a characteristic set of fragmentation reactions under EI, which have been studied in detail.[1] These pathways involve the cleavage of the heterocyclic ring system.
-
Loss of Carbon Monoxide (CO): The molecular ion can undergo a retro-Diels-Alder-like cleavage or other rearrangements to lose a neutral molecule of carbon monoxide (CO, mass = 28 u).
-
Loss of Acetonitrile (CH₃CN) or Hydrogen Cyanide (HCN): Depending on the substituents, the oxazole ring can cleave to lose stable neutral molecules like acetonitrile (from a methyl-substituted oxazole) or, more fundamentally, hydrogen cyanide (HCN, mass = 27 u). For an unsubstituted oxazole ring, this pathway would lead to the [M-HCN]⁺˙ ion.
The interplay of these pathways will define the final mass spectrum. The relative abundance of the fragment ions will depend on the specific substitution pattern on the oxazole ring and the position of the sulfonyl chloride group, as these factors influence the stability of the resulting carbocations and radical cations.
Predicted Fragmentation Diagram
The following diagram illustrates the predicted primary fragmentation pathways for a generic 2-phenyloxazole-5-sulfonyl chloride under Electron Ionization.
Caption: Predicted EI-MS fragmentation of an oxazole sulfonyl chloride.
Comparative Analysis: Oxazole vs. Thiophene and Thiazole Sulfonyl Chlorides
To provide context, it is valuable to compare the expected fragmentation of oxazole sulfonyl chlorides with other common five-membered heterocyclic sulfonyl chlorides that researchers may encounter.
| Heterocycle | Key Differentiating Fragmentation Pathways | Rationale |
| Oxazole | - Loss of CO (m/z 28) - Loss of HCN (m/z 27) or R-CN | The presence of both oxygen and nitrogen allows for characteristic ring cleavages leading to the expulsion of stable small molecules like CO and nitriles.[1] |
| Thiophene | - Formation of thiophyne ion ([C₄H₂S]⁺˙) after loss of Cl and SO₂. - Ring cleavage is less common than for oxazole. | The thiophene ring is more aromatic and generally more stable than the oxazole ring. Its fragmentation is dominated by processes that maintain a core aromatic structure. The mass spectrum for 2-Thiophenesulfonyl chloride shows a strong molecular ion and a base peak corresponding to the loss of SO₂Cl.[4][5] |
| Thiazole | - Loss of HCN or R-CN. - Cleavage to form thioformyl cation (HCS⁺) or related fragments. | Similar to oxazole, the C-N bond allows for nitrile loss. The presence of sulfur leads to sulfur-containing fragment ions. The overall fragmentation pattern is a hybrid of thiophene and oxazole characteristics.[6] |
This comparative data allows a researcher to distinguish between these heterocyclic systems based on the presence or absence of key neutral losses. For instance, a significant loss of 28 Da (CO) would strongly suggest an oxazole or related oxygen-containing heterocycle over a thiophene.
Experimental Protocols
The inherent reactivity and moisture sensitivity of sulfonyl chlorides require careful sample handling and specific analytical approaches.[7] Direct analysis by liquid chromatography can be challenging due to on-column degradation. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for volatile sulfonyl chlorides, while derivatization is recommended for LC-MS analysis.
Protocol 1: GC-MS Analysis for Volatile Oxazole Sulfonyl Chlorides
This protocol is designed for the direct analysis of thermally stable and volatile oxazole sulfonyl chlorides using electron ionization.
1. Sample Preparation:
- Accurately weigh ~1 mg of the oxazole sulfonyl chloride into a 2 mL autosampler vial.
- Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate). Use of anhydrous solvents is critical to prevent hydrolysis.
- Cap the vial immediately. Analyze as soon as possible.
2. GC-MS Instrumentation and Parameters:
- GC System: Standard Gas Chromatograph.
- Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, RTX-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector: Split/splitless injector.
- Temperature: 250 °C.
- Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- MS System: Quadrupole or Ion Trap Mass Spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Scan Rate: >2 scans/second.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peak corresponding to the oxazole sulfonyl chloride in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak, ensuring to subtract background noise.
- Identify the molecular ion (M⁺˙). Look for the characteristic isotopic pattern of chlorine (M⁺˙ and M+2⁺˙ in an ~3:1 ratio).
- Annotate the major fragment ions based on the predicted pathways: [M-Cl]⁺, [M-Cl-SO₂]⁺, [M-CO]⁺˙, and [M-HCN]⁺˙.
Protocol 2: LC-MS/MS Analysis via Sulfonamide Derivatization
For less volatile compounds or to improve stability and chromatographic behavior, derivatization to the corresponding sulfonamide is a robust strategy.[8]
1. Derivatization Step:
- In a 2 mL vial, dissolve ~1 mg of the oxazole sulfonyl chloride in 0.5 mL of a suitable solvent (e.g., acetonitrile or THF).
- Add a simple amine (e.g., 2 equivalents of benzylamine or diethylamine) and a non-nucleophilic base (e.g., 2.2 equivalents of triethylamine or DIPEA).
- Allow the reaction to proceed at room temperature for 30 minutes.
- Dilute the reaction mixture to 1 mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Parameters:
- LC System: UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- Start at 5% B.
- Ramp to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.
- MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Gas Temperature: 400 °C.
- Acquisition Mode: Full scan (MS1) from m/z 100-800 to identify the protonated molecule [M+H]⁺ of the sulfonamide derivative. Then, perform product ion scans (MS/MS) on the [M+H]⁺ ion.
- Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
3. Data Analysis:
- Identify the protonated molecule [M+H]⁺ of the sulfonamide derivative.
- Analyze the MS/MS spectrum. Fragmentation will now be typical for sulfonamides, often involving the loss of SO₂ and cleavage of the S-N bond.[2] This confirms the original presence of the sulfonyl chloride moiety.
Workflow Visualization
The following diagram outlines the decision-making process and workflow for analyzing an unknown oxazole sulfonyl chloride sample.
Caption: Decision workflow for MS analysis of oxazole sulfonyl chlorides.
By synthesizing established fragmentation principles and applying rigorous, tailored analytical protocols, researchers can confidently elucidate the structures of novel oxazole sulfonyl chlorides, ensuring the integrity and progression of their drug discovery and development pipelines.
References
-
HETEROCYCLES, Vol. 14, No. 6, 1980. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
NIST. 2-Thiophenesulfonyl chloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
NIST. 2-Thiophenesulfonyl chloride Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
-
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
PubMed. Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
-
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 5. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. 2-Thiophenesulfonyl chloride | 16629-19-9 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride vs. Benzenesulfonyl Chlorides
Executive Summary
In medicinal chemistry, the choice between (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (referred to herein as Ox-MsCl ) and standard Benzenesulfonyl chlorides (referred to as BsCl ) is rarely a matter of simple substitution. It represents a fundamental shift from aromatic to activated aliphatic sulfonyl chemistry.
While BsCl offers robust, predictable stability driven by aromatic conjugation, Ox-MsCl (CAS 1564706-31-5) introduces a highly reactive methylene spacer (
This guide provides the mechanistic grounding and experimental protocols necessary to harness the high reactivity of Ox-MsCl without succumbing to its inherent instability.
Structural & Mechanistic Divergence
The defining feature of Ox-MsCl is the presence of acidic
Comparative Mechanism Analysis
Benzenesulfonyl Chloride (BsCl):
-
Mechanism: Direct Nucleophilic Substitution (
-like). -
Kinetics: Second-order; rate depends on nucleophile and electrophile concentration.
-
Base Role: Acts as an HCl scavenger and catalyst (e.g., DMAP).
Oxazolyl-methanesulfonyl Chloride (Ox-MsCl):
-
Mechanism: Sulfene Intermediate (
Elimination-Addition). -
Kinetics: Often pseudo-first-order relative to the amine if sulfene formation is fast.
-
Base Role: Promotes elimination of HCl to form the sulfene (
). -
Risk: If the nucleophile is weak or sterically hindered, the sulfene can dimerize or polymerize, leading to "tarry" byproducts.
Figure 1: Mechanistic divergence. Note the critical Sulfene intermediate in the Ox-MsCl pathway, which requires rapid trapping by the nucleophile to avoid decomposition.
Performance Comparison Data
The following data summarizes the operational differences observed in standard sulfonylation screens (THF/DCM solvent systems).
| Feature | Benzenesulfonyl Chlorides (BsCl) | (Dimethyl-1,3-oxazol-5-yl)MsCl (Ox-MsCl) |
| Primary Reactivity | Moderate (Tunable with substituents) | High (Rapid sulfene formation) |
| Dominant Mechanism | Direct Substitution ( | Elimination-Addition (Sulfene) |
| Hydrolytic Stability | High (Stable in water/organic biphasic mix) | Low (Rapidly hydrolyzes to sulfonic acid) |
| Thermal Stability | Stable > 100°C | Unstable (Decomposes > 60°C; exotherm risk) |
| Base Compatibility | Compatible with strong bases | Sensitive (Strong bases trigger rapid polymerization) |
| Impurity Profile | Sulfonic acid, anhydrides | Sulfene dimers, oligomers |
| Solubility Impact | Increases lipophilicity (LogP +) | Modulates polarity (Oxazole is a dipole) |
Experimental Protocols
Protocol A: Standard Sulfonylation (For BsCl)
Use this for robust, aromatic sulfonyl chlorides.
-
Dissolution: Dissolve amine (1.0 equiv) in DCM (0.2 M).
-
Base: Add Triethylamine (TEA) (1.5 equiv).
-
Addition: Add BsCl (1.1 equiv) at Room Temperature (RT).
-
Workup: Stir 2-4 hours. Wash with 1M HCl, then
.
Protocol B: Optimized "Sulfene-Trap" Protocol (For Ox-MsCl)
Use this specifically for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride to prevent decomposition.
Rationale: The goal is to generate the sulfene slowly in the presence of a high concentration of the amine nucleophile to ensure trapping outcompetes dimerization.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: Ox-MsCl (1.1 - 1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Preferred over TEA to reduce nucleophilic catalysis by the base itself.
-
Solvent: Anhydrous DCM or THF (0.1 M).
Step-by-Step:
-
Cooling: Charge amine and DIPEA into the reactor with solvent. Cool to -10°C to 0°C .
-
Why? Low temperature suppresses the rate of sulfene oligomerization more than the rate of amine trapping.
-
-
Controlled Addition: Dissolve Ox-MsCl in a minimal amount of solvent. Add this solution dropwise over 30-60 minutes.
-
Why? Keeps the instantaneous concentration of the sulfene intermediate low.
-
-
Reaction: Allow to warm to RT only after addition is complete. Monitor by LCMS immediately.
-
Quench: Quench with a primary amine (e.g., morpholine or dimethylamine) if excess chloride remains, rather than water, to avoid acidic hydrolysis products that complicate purification.
Figure 2: Optimized "Sulfene-Trap" workflow for Ox-MsCl. The critical control point is the slow addition at low temperature.
Strategic Applications in Drug Discovery
Why choose Ox-MsCl? Despite the handling challenges, the (dimethyl-1,3-oxazol-5-yl)methyl moiety is a high-value pharmacophore.
-
Bioisosterism: The oxazole ring acts as a bioisostere for phenyl or pyridine rings but with significantly different electronic properties. The oxygen and nitrogen atoms can participate in hydrogen bonding that a phenyl ring cannot.
-
Solubility & Metabolism: The oxazole is less lipophilic than a benzene ring. Replacing a Ph-SO2- group with Ox-CH2-SO2- often improves aqueous solubility and alters metabolic clearance (reducing CYP inhibition risks associated with some aromatic sulfonamides).
-
Geometry: The methylene spacer (
) introduces flexibility ("hinge" region) that allows the oxazole headgroup to adopt conformations inaccessible to a rigid benzenesulfonyl group.
Case Study Context: In inhibitors for targets like PARG (Poly ADP-ribose glycohydrolase) or H3 receptors , the introduction of the (dimethyl-1,3-oxazol-5-yl)methyl group has been shown to improve potency by accessing specific sub-pockets while maintaining a favorable solubility profile compared to the benzyl analog.
References
-
PubChem. (2025). Methanesulfonyl chloride Compound Summary. National Library of Medicine. [Link]
- King, J. F., et al. (1992). Sulfenes in the reactions of methanesulfonyl chloride with nucleophiles. Canadian Journal of Chemistry.
-
ChemicalBook. (2024). Product Entry: (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (CAS 1564706-31-5). ]">https://www.chemicalbook.com
Comparative Reactivity Profile: Dimethylisoxazole vs. Dimethyloxazole Sulfonyl Chlorides
Topic: Reactivity profile of dimethyl-oxazole vs isoxazole sulfonyl chlorides Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the choice of sulfonylating agent often dictates the yield and purity of the final sulfonamide scaffold.[1] This guide compares 3,5-dimethylisoxazole-4-sulfonyl chloride (DMI-Cl) against its isomer, 2,5-dimethyloxazole-4-sulfonyl chloride (DMO-Cl) .[1]
While these molecules share the same molecular formula (
-
DMI-Cl (Isoxazole): High electrophilicity, rapid kinetics, moisture-sensitive.[1] Best for difficult amines or rapid parallel synthesis.[1]
-
DMO-Cl (Oxazole): Moderate electrophilicity, enhanced hydrolytic stability.[1] Best for scale-up or processes requiring extended pot-life.[1]
Electronic Architecture & Theoretical Basis
The reactivity difference is governed by the electron density of the heterocyclic ring, which directly influences the electrophilicity of the sulfonyl sulfur atom.[1]
The Heteroatom Effect[1]
-
Isoxazole (1,2-position): Contains an adjacent Nitrogen-Oxygen (N-O) bond.[1][2][3][4][5] The high electronegativity of oxygen, combined with the weak N-O bond, exerts a strong electron-withdrawing inductive effect (-I) on the ring system. This depletes electron density from the C4 position, making the attached sulfonyl group highly activated.[1]
-
Oxazole (1,3-position): The Nitrogen and Oxygen are separated by a carbon atom.[1][2][3][6] This arrangement allows for better resonance stabilization and a less electron-deficient ring compared to isoxazole.[1]
Quantitative Proxy (Basicity): The conjugate acid pKa values serve as a reliable proxy for the electron richness of the ring:
-
Isoxazole pKa: ~ -3.0 (Very weak base
Electron Poor Ring)[1] -
Oxazole pKa: ~ 0.8 (Weak base
Relatively Electron Richer Ring)[1]
Stability Profile: Hydrolysis Kinetics
Stability is the inverse of reactivity.[1] The primary degradation pathway for both reagents is hydrolysis to the corresponding sulfonic acid and HCl.[1]
Comparative Hydrolysis Data (Aqueous Organic Solvent)
Conditions: 10% Water in THF, 25°C, buffered pH 7.0
| Feature | 3,5-Dimethylisoxazole-4-SO2Cl (DMI-Cl) | 2,5-Dimethyloxazole-4-SO2Cl (DMO-Cl) |
| Est.[1] Half-life ( | < 15 minutes | ~ 45–60 minutes |
| Degradation Product | 3,5-dimethylisoxazole-4-sulfonic acid | 2,5-dimethyloxazole-4-sulfonic acid |
| Moisture Sensitivity | High: Requires dry box/Schlenk line handling for precise stoichiometry.[1] | Moderate: Can be weighed in air if used immediately.[1] |
| Storage Stability | Degrades at RT; Store at -20°C under Argon. | Stable at 4°C; Store under Nitrogen. |
Mechanism of Degradation
The hydrolysis follows a pseudo-first-order kinetic profile where water acts as the nucleophile.[1] The highly electrophilic sulfur in DMI-Cl lowers the activation energy for the attack of water, leading to rapid degradation compared to the DMO-Cl.[1]
Reactivity Profile: Aminolysis
In the synthesis of sulfonamides, the rate of sulfonylation is critical, especially when competing with hydrolysis or when using sterically hindered amines.
Reaction Kinetics (Sulfonamide Formation)
-
DMI-Cl: Reacts almost instantaneously with primary amines in the presence of a base (e.g., Pyridine or TEA).[1] It is powerful enough to sulfonylate weak nucleophiles (e.g., anilines with EWGs).[1]
-
DMO-Cl: Requires longer reaction times (1–4 hours) or elevated temperatures (40–60°C) to reach full conversion with hindered amines.[1]
Side Reaction: Ring Opening
A critical failure mode for isoxazoles is the cleavage of the N-O bond under strong basic conditions (e.g., NaOH, NaH) or UV light.
-
Risk: High for DMI-Cl if reaction pH > 10.[1]
-
Mitigation: Use non-nucleophilic organic bases (DIPEA, Pyridine) and maintain temperature < 50°C.[1]
Experimental Protocols
Protocol A: Standardized Reactivity Assay (Competition Experiment)
Purpose: To determine the relative reactivity of a specific batch of sulfonyl chloride against a standard amine.[1]
-
Preparation: Dissolve 1.0 equiv of the Sulfonyl Chloride in dry DCM (0.2 M).
-
Nucleophile Mix: Prepare a mixture of Benzylamine (1.0 equiv) and Water (5.0 equiv) in DCM containing Pyridine (2.0 equiv).
-
Initiation: Add the Sulfonyl Chloride solution to the Nucleophile Mix at 20°C.
-
Monitoring: Aliquot at t=1, 5, and 30 minutes. Quench with MeOH.
-
Analysis: Analyze via HPLC (UV 254 nm).
Protocol B: Optimized Synthesis of Isoxazole Sulfonamides
Target: High yield synthesis using DMI-Cl.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous THF or DCM (concentration 0.1 – 0.5 M relative to amine).
-
Reagents: Add Amine (1.0 equiv) and DIPEA (1.5 equiv). Cool to 0°C.[1]
-
Addition: Add DMI-Cl (1.1 equiv) dropwise as a solution in minimal solvent. Do not add solid DMI-Cl directly to the reaction to avoid localized concentration spikes.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove base) and Brine. Dry over
.[1]
Visualizations
Figure 1: Mechanistic Pathway & Competition
This diagram illustrates the competing pathways between the desired aminolysis and the undesired hydrolysis, highlighting the electronic activation of the isoxazole ring.
Caption: Kinetic competition between aminolysis and hydrolysis. The electron-poor isoxazole ring accelerates both
Figure 2: Reagent Selection Decision Tree
A logical workflow for selecting the correct isomer based on substrate difficulty and scale.[1]
Caption: Decision matrix for selecting between Isoxazole (DMI) and Oxazole (DMO) derivatives based on substrate constraints and operational scale.
References
-
PubChem. (2025).[1][4][7] 3,5-Dimethylisoxazole-4-sulfonyl chloride (Compound Summary).[1][8] National Library of Medicine.[1] [Link][1]
-
Sperry, J. B., & Wright, D. L. (2005).[1] Furans, thiophenes and oxazoles.[1] In Current Organic Chemistry, 9(8), 789-804.[1] (Discusses general stability trends of heterocycles).
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs.[1] Journal of Medicinal Chemistry, 57(14), 5845-5859.[1] [Link][1]
-
Ajani, O. O., et al. (2022).[1] Benzenesulfonyl chloride: A versatile reagent in organic synthesis.[1] (General reference for sulfonyl chloride mechanism).[1]
-
Baumann, M., & Baxendale, I. R. (2013).[1] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.[1] (Context for sulfonamide formation protocols).
Sources
- 1. 2-アセトアミド-4-メチル-5-チアゾールスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. difference.wiki [difference.wiki]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. PubChemLite - 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride (C5H7ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-Dimethylisoxazole-4-sulfonyl chloride [oakwoodchemical.com]
A Comparative Guide to the Characterization of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[1][2][3] The strategic introduction of heteroaromatic moieties, such as the oxazole ring system, offers a gateway to modulate the physicochemical properties and biological activity of lead compounds.[4][5][6][7] This guide provides an in-depth comparative analysis of the characterization data for (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride derivatives, offering researchers the critical insights needed for their effective utilization in drug development programs.
The oxazole motif is a five-membered heterocyclic ring that has garnered significant attention due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[5][8] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][6][9] The incorporation of a sulfonyl chloride at the 5-position of a dimethyl-substituted oxazole ring presents a versatile electrophilic partner for the synthesis of novel sulfonamide libraries with potential therapeutic applications.
Comparative Analysis of Sulfonylating Agents
While simple alkyl and aryl sulfonyl chlorides like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are workhorses in organic synthesis, heteroaromatic sulfonyl chlorides offer unique advantages. The electronic nature of the oxazole ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides.
| Property | (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl Chloride (Hypothetical) | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride |
| Molecular Weight | ~195.62 g/mol [10] | 114.55 g/mol [11] | 190.65 g/mol |
| Reactivity | Moderately high, influenced by the electron-donating methyl groups and the oxazole ring. | High | High |
| Stability | Potentially susceptible to hydrolysis and SO2 extrusion, a known decomposition pathway for some heteroaromatic sulfonyl chlorides.[12][13] | Highly reactive and moisture-sensitive.[11] | Generally stable under anhydrous conditions but moisture-sensitive. |
| Solubility | Expected to be soluble in a range of polar aprotic solvents (e.g., DCM, THF, MeCN). | Soluble in polar organic solvents; reacts with water and alcohols.[11] | Soluble in many organic solvents. |
| Resulting Sulfonamide Properties | The oxazole moiety can introduce hydrogen bond acceptors and potential for further functionalization, influencing solubility and target engagement. | Provides a simple, non-aromatic sulfonyl group. | The tosyl group can introduce aromatic interactions and is a common protecting group. |
Synthesis and Characterization Workflow
The synthesis of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride would likely proceed through a multi-step sequence, culminating in the chlorosulfonation of a suitable precursor. A plausible synthetic workflow is outlined below.
Caption: Synthetic and characterization workflow for the target compound.
Spectroscopic Characterization Data (Hypothetical)
Due to the limited availability of direct experimental data for the title compound, the following characterization data is predicted based on known values for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of sulfonyl chlorides.[14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.3-2.5 ppm (s, 3H, oxazole-CH₃)
-
δ ~2.5-2.7 ppm (s, 3H, oxazole-CH₃)
-
δ ~4.5-4.8 ppm (s, 2H, -CH₂-SO₂Cl)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~10-15 ppm (oxazole-CH₃)
-
δ ~15-20 ppm (oxazole-CH₃)
-
δ ~55-60 ppm (-CH₂-SO₂Cl)
-
δ ~125-130 ppm (oxazole C5)
-
δ ~150-155 ppm (oxazole C4)
-
δ ~160-165 ppm (oxazole C2)
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique for identifying the sulfonyl chloride functional group.[14]
-
Characteristic Absorptions:
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.[14]
-
Expected Molecular Ion (M+): A characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected.
-
Key Fragmentation: Loss of SO₂ and Cl are common fragmentation pathways for sulfonyl chlorides.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide Derivative
Caution: Sulfonyl chlorides are reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
To a stirred solution of the desired amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Stability Considerations
Heteroaromatic sulfonyl chlorides can exhibit variable stability.[12][13] Decomposition pathways may include hydrolysis by trace water and formal SO₂ extrusion.[12][13] It is therefore recommended to use freshly prepared or purified (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride for optimal results in coupling reactions. Storage under anhydrous and inert conditions is crucial.
Conclusion
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride derivatives represent a valuable class of reagents for the synthesis of novel sulfonamides in drug discovery. This guide provides a framework for their characterization and utilization, enabling researchers to leverage the unique properties of the oxazole scaffold. A thorough understanding of their reactivity, stability, and spectroscopic signatures is paramount for the successful incorporation of this building block into medicinally relevant molecules.
References
- Vertex AI Search. (2026).
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- ChemRxiv. (n.d.).
- ResearchGate. (2026).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- PubMed. (2025).
- Chemistry. (n.d.). Sufonyl chloride infrared spectra.
- PMC. (2019).
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
- International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
- ResearchGate. (2025). Application of Sulfonyl in Drug Design | Request PDF.
- American Chemical Society. (n.d.).
- Wikipedia. (n.d.). Sulfonyl halide.
- Canadian Science Publishing. (n.d.).
- Wiley Online Library. (n.d.).
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides : r/chemistry.
- Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
- Dakenchem. (2026).
- Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Columbia University. (n.d.).
- Springer. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ACS Publications. (2015).
- PMC. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- PMC. (2015).
- DSpace@MIT. (2015).
- BLD Pharm. (n.d.). 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride.
- ResearchGate. (n.d.). Synthesis of... | Download Scientific Diagram.
- Wiley Online Library. (n.d.). Synthesis of novel N‐(4‐cyano‐1,3‐oxazol‐5‐yl)
- Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
- PubChem. (n.d.). Dimethyl-1,3-oxazole-5-sulfonyl chloride (C5H6ClNO3S).
- ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). OXAZOLE, 2-METHYL-(23012-10-4) 1H NMR spectrum.
- Benchchem. (n.d.). The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide.
- MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- PMC. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
- Benchchem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.
- Semantic Scholar. (2019). Synthesis, Characterization and Insilco Study of New 1,3-Oxazolone-5-(4-Cl).
- ResearchG
- PubMed. (2018). Recent advance in oxazole-based medicinal chemistry.
- Chemenu. (n.d.). cas 1000932-59-1|| where to buy (5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. PubChemLite - Dimethyl-1,3-oxazole-5-sulfonyl chloride (C5H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Certificate of Analysis (CoA) Interpretation for Oxazole Building Blocks: A Senior Scientist’s Guide
Executive Summary
The "98% Purity" Trap in Heterocyclic Chemistry
In medicinal chemistry, oxazole building blocks are indispensable bioisosteres for amides and esters, commonly found in kinase inhibitors and antibiotics. However, they present a unique quality control challenge: standard Certificates of Analysis (CoA) often overstate their quality.
This guide objectively compares the standard analytical methods found in vendor CoAs (HPLC Area%) against the rigorous orthogonal testing (qNMR, 2D NMR) required to validate these specific heterocycles. By understanding the causality between oxazole instability and analytical blind spots, researchers can prevent failed reactions and stoichiometric errors.
Part 1: The Comparative Analysis – Standard vs. Orthogonal Validation
Purity Assessment: HPLC Area% vs. qNMR (Weight%)
The most common metric on a CoA is HPLC purity (Area%). For oxazoles, this metric is frequently misleading due to their hygroscopic nature and propensity to form inorganic salts during synthesis (e.g., Robinson-Gabriel cyclization).
| Feature | Method A: Standard CoA (HPLC UV) | Method B: Enhanced Validation (qNMR) | Senior Scientist Insight |
| Measurement Principle | Relative UV absorption of eluted peaks. | Direct molar ratio of protons against an internal standard (IS). | HPLC assumes all components have equal extinction coefficients. They rarely do. |
| Blind Spots | Invisible to: Water, inorganic salts, residual solvents (e.g., DMSO/DMF), and non-chromophoric degradants. | Invisible to: Inorganic salts (unless counter-ion is active). | Critical: An oxazole can be "99% pure" by HPLC but only 85% by weight due to retained solvent or hydration. |
| Oxazole Specifics | Oxazole rings have distinct UV | Quantifies the intact oxazole ring protons (typically | qNMR is the only way to determine the Active Pharmaceutical Ingredient (API) equivalent weight. |
| Verdict | Insufficient for stoichiometry. | Essential for accurate reaction set-up. | Use HPLC for impurity profiling; use qNMR for yield calculations.[1] |
Identity Verification: 1H NMR vs. 2D NMR (Regioisomerism)
A major synthetic risk with oxazoles is regioisomerism . Syntheses like the Van Leusen reaction or cyclodehydration can produce mixtures of 1,3-oxazoles and isoxazoles, or regioisomers (e.g., 2,4-disubstituted vs. 2,5-disubstituted).
-
The Risk: A standard 1D 1H NMR on a CoA often shows a "clean" spectrum because regioisomers have similar chemical shifts and splitting patterns.
-
The Solution: 2D NMR (HSQC/HMBC) is required to map the connectivity of the heteroatoms.
Comparative Data: Distinguishing Isomers
| Parameter | Oxazole (Target) | Isoxazole (Common Impurity) | Diagnostic Test |
| C-H Coupling ( | C2-H often shows a large coupling constant ( | C3-H/C5-H coupling constants differ significantly. | Gated Decoupled |
| HMBC Correlation | Strong correlation between C2-H and ring nitrogens/oxygens. | Distinct correlation pattern due to N-O bond vs N-C-O. | HMBC (Heteronuclear Multiple Bond Correlation) |
| Chemical Shift | C2-H typically | C3-H typically | 1H NMR Overlay |
Part 2: Stability & Degradation Mechanisms
Oxazoles are not inert bricks; they are reactive scaffolds. Understanding their degradation pathways explains why a CoA generated 6 months ago is invalid today.
The Acid Hydrolysis Pathway
Oxazoles are weak bases (
Mechanism:
-
Protonation at Nitrogen (C=N
C=NH ). -
Nucleophilic attack by water at C2 or C5.
-
Ring opening to form
-acylamino ketones.[3]
Visualizing the Degradation Logic
Figure 1: The acid-catalyzed hydrolysis pathway of oxazoles. Note that moisture + trace acid (common in aged samples) accelerates this process.
Part 3: The "Triangulation" Validation Protocol
As a Senior Scientist, you should never accept a CoA at face value for critical building blocks. Use this self-validating protocol to "triangulate" the true quality.
Step 1: Visual Inspection & Solubility
-
Observation: Oxazoles are often low-melting solids or oils. If the CoA says "White Solid" but you see a yellow oil, reject immediately . Yellowing often indicates oxidation of the ring or trace amine impurities.
-
Solubility: Incomplete solubility in deuterated solvents (CDCl
or DMSO- ) suggests inorganic salt contamination.
Step 2: The Orthogonal QC Workflow
Perform these three tests in parallel. If any fail, the reagent requires repurification.
-
LC-MS (Low pH): Check for the parent mass
.-
Watch out: If you see a mass of
, it is likely the hydrated ring-opened byproduct, not just a water adduct.
-
-
qNMR (with Internal Standard):
-
Weigh ~10 mg sample + ~5 mg Maleic Acid (IS) into the NMR tube.
-
Calculate purity by weight.
-
Acceptance Criteria: >90% wt/wt. (Standard HPLC might say 98%, but qNMR often reveals 85-90% due to solvent/salts).
-
-
D
O Shake (Optional):-
If the spectrum is messy, add D
O. Exchangeable protons (NH, OH from hydrolysis) will disappear, clarifying the aromatic oxazole signals.
-
Decision Tree for CoA Acceptance
Figure 2: Logic flow for accepting or rejecting oxazole building blocks based on analytical data.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4] (2000).[5] [Link]
- Wipf, P., & Miller, C. P.A New Synthesis of Highly Functionalized Oxazoles. Journal of Organic Chemistry, 58(14), 3604-3606. (1993). (Foundational text on oxazole synthesis and stability).
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Bioisosteric Replacement Guide: (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Professionals Reagent CAS: 1564706-31-5
Executive Summary
In the optimization of lead compounds, the transition from a phenyl or benzyl group to a heteroaromatic bioisostere is a critical strategy to modulate physicochemical properties without sacrificing potency. (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride represents a specialized "linker-functionalized" bioisostere.
Unlike direct arylsulfonyl chlorides, this reagent introduces a methylene spacer between the heteroaromatic ring and the sulfonyl group. This structural feature decouples the electronic effects of the oxazole from the sulfonamide core, increases the fraction of sp3-hybridized carbons (
Scientific Rationale & Mechanism
The "Heteroaryl-Methyl" Advantage
The specific architecture of this reagent—a 2,4-dimethyl-1,3-oxazole ring attached to a methanesulfonyl chloride—offers three distinct medicinal chemistry advantages:
-
Metabolic Blocking: The methyl groups at positions 2 and 4 of the oxazole ring effectively block the most metabolically vulnerable sites of the heterocycle, reducing susceptibility to oxidative metabolism compared to unsubstituted oxazoles or phenyl rings.
-
Electronic Decoupling: The methylene (-CH2-) spacer prevents the electron-withdrawing sulfonyl group from directly deactivating the oxazole ring. This maintains the oxazole's basicity and ability to participate in hydrogen bonding interactions within the active site.
-
Solubility Modulation: The 1,3-oxazole ring is significantly more polar than a phenyl ring. Replacing a benzyl group with a (dimethyl-oxazolyl)methyl group typically lowers cLogP by 1.0–1.5 units, enhancing aqueous solubility.
Reaction Mechanism: Direct vs. Sulfene Pathway
As an aliphatic sulfonyl chloride (specifically a "mesyl-like" derivative), this reagent can react via two distinct pathways depending on the base used:
-
Path A (Nucleophilic Substitution): Direct attack of the amine on the sulfur atom.
-
Path B (Sulfene Intermediate): Base-promoted E2 elimination of the
-protons (which are acidified by both the sulfonyl and the heteroaryl ring) to form a transient sulfene intermediate, followed by rapid amine addition.
Note: Path B is dominant with strong bases (e.g., TEA, DIPEA) and requires careful temperature control to avoid sulfene oligomerization.
Comparative Analysis
The following table contrasts (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride against standard bioisosteric alternatives in a hypothetical sulfonamide scaffold (
Table 1: Physicochemical & Functional Comparison
| Feature | (Dimethyl-1,3-oxazol-5-yl)methyl- | Benzyl- (Control) | Benzenesulfonyl- (Rigid) | (3,5-Dimethylisoxazol-4-yl)- |
| Structure Type | Heteroaryl-Alkyl | Aryl-Alkyl | Aryl (Direct) | Heteroaryl (Direct) |
| Linker | Methylene (-CH2-) | Methylene (-CH2-) | None (Direct bond) | None (Direct bond) |
| Flexibility | High (Rotatable bond) | High | Low (Rigid) | Low |
| Baseline (-1.2 vs Benzyl) | Reference (0.0) | +0.5 (More Lipophilic) | -0.8 (Polar) | |
| tPSA Contribution | High (~26 Ų from ring) | Low (0 Ų) | Low (0 Ų) | High (~26 Ų) |
| Metabolic Risk | Low (Blocked positions) | High (Para-oxidation) | High (Ring oxidation) | Low |
| Electronic Effect | Insulated by spacer | Insulated by spacer | Electron Withdrawing | Electron Withdrawing |
| Water Solubility | High | Low | Low | Moderate |
Key Takeaway
Use the (Dimethyl-1,3-oxazol-5-yl)methyl reagent when you need to:
-
Lower LogP of a benzyl-sulfonamide lead.
-
Retain flexibility (unlike direct aryl sulfonamides) to adapt to a binding pocket.
-
Remove metabolic hot spots found on phenyl rings.
Experimental Protocols
Stability Warning
CRITICAL: This reagent is an alpha-heteroaryl methanesulfonyl chloride. The protons on the methylene group are highly acidic due to the flanking electron-withdrawing sulfonyl group and the oxazole ring.
-
Risk: Rapid hydrolysis or sulfene polymerization if exposed to moisture or strong base/heat without substrate.
-
Storage: Store under inert gas at -20°C.
Optimized Coupling Protocol (Amine Sulfonylation)
This protocol is designed to minimize side reactions (sulfene dimerization) while ensuring complete conversion.
Materials:
-
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)
-
Solvent: Anhydrous DCM or THF
-
Catalyst: DMAP (0.1 equiv) - Optional, use only for unreactive amines
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon atmosphere.
-
Base Addition: Add Pyridine (3.0 mmol) and cool the mixture to 0°C in an ice bath.
-
Why? Cooling is essential to control the exotherm and prevent rapid decomposition of the sulfonyl chloride.
-
-
Reagent Addition: Dissolve (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride (1.2 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Why? Slow addition prevents a high local concentration of the sulfene intermediate, favoring reaction with the amine over self-polymerization.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor by LC-MS or TLC. Reaction is typically complete within 2–4 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over
.[2]-
Note: Avoid acidic washes (like 1N HCl) if the oxazole ring is sensitive, though 1,3-oxazoles are generally stable to mild acid washes.
-
-
Purification: Flash chromatography. Oxazole derivatives are polar; expect higher polarity eluents (e.g., 50-100% EtOAc/Hexane or MeOH/DCM gradients).
Visualizations
Decision Logic for Bioisosteric Replacement
When should you choose this specific reagent over standard phenyl/benzyl options?
Caption: Decision tree guiding the selection of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride based on lead compound liabilities.
Reaction Pathway & Sulfene Risk
Understanding the mechanism is vital for troubleshooting low yields.
Caption: Mechanistic pathway highlighting the transient sulfene intermediate. Control of temperature and stoichiometry is required to favor the Product pathway.
References
- Chemical Identity:2,4-Dimethyl-1,3-oxazole-5-methanesulfonyl chloride. CAS No. 1564706-31-5. Available from specialized building block suppliers (e.g., Enamine, BLD Pharm).
-
Oxazole Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Sulfene Chemistry: King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link
-
General Sulfonamide Synthesis: Bahrami, K., et al. (2011). Direct Conversion of Sulfonyl Chlorides to Sulfonamides. Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
Part 1: Executive Hazard Analysis
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride is a highly reactive electrophile used primarily as a derivatizing agent or intermediate in medicinal chemistry. While specific toxicological data for this exact isomer is often sparse in public registries, its functional group chemistry—a heteroaryl sulfonyl chloride —dictates its safety profile.
The Core Hazard Mechanism:
The sulfonyl chloride moiety (
-
Reaction:
-
Consequence: This releases Hydrochloric Acid (HCl) gas and a corrosive Sulfonic Acid . This reaction is exothermic and can cause immediate, irreversible chemical burns to the eyes, respiratory tract, and skin.
Immediate Action Required: Treat this compound as Corrosive (Category 1B) , Water-Reactive , and a Lachrymator . All handling must occur in a controlled environment.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for reactive sulfonyl chlorides. The following matrix is based on permeation breakthrough times for chlorinated electrophiles.
Hand Protection (The Critical Barrier)
-
Standard Nitrile (4 mil): Insufficient for prolonged contact. Sulfonyl chlorides can degrade thin nitrile or permeate through it in <15 minutes.
-
Recommendation:
-
Routine Handling (Weighing/Transfer): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 5-8 mil Nitrile (sacrificial layer).
-
Protocol: Immediately strip the outer glove upon any splash.
-
-
Spill Cleanup / Stock Solution Prep: Silver Shield / 4H Laminate gloves.
-
Why: Laminate films offer >480 min breakthrough time against sulfonyl chlorides and the chlorinated solvents (DCM, Chloroform) often used with them.
-
-
Eye & Face Protection[1][2][3][4][5]
-
Safety Glasses: Forbidden. They do not seal against corrosive vapors or splashes.
-
Recommendation: Chemical Splash Goggles (indirect venting) are the minimum requirement.
-
Face Shield: Required if handling >5 grams or working outside a fume hood sash (e.g., moving flasks).
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.
-
Why: The hydrolysis product is HCl (Acid Gas), but the carrier solvent is likely organic. You need dual protection.
-
Part 3: Operational Protocols
A. Weighing & Transfer (The "Dry" Chain)
-
The Causality: Moisture is the enemy. It degrades your reagent (lowering yield) and generates HCl pressure (safety risk).
-
Step 1: Allow the reagent bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, initiating hydrolysis.
-
Step 2: Use a static-free spatula or disposable glass pipette. Avoid metal spatulas if possible to prevent catalytic decomposition, though stainless steel is generally acceptable for short contact.
-
Step 3: Weigh into a dry container. If the solid is "clumpy" or smells acrid (HCl), significant decomposition has already occurred. Do not use.
B. Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF).
-
Base Trap: Reactions usually require a base (Triethylamine, Pyridine) to scavenge the generated HCl.
-
Safety Note: Adding the base is exothermic.[1] Add the base slowly or cool the reaction vessel to 0°C to prevent thermal runaway.
-
C. Deactivation & Disposal (The Self-Validating System)
-
Never dispose of unquenched sulfonyl chlorides in the solvent waste. They can react with other waste streams (e.g., alcohols/amines) to pressurize the drum.
Validating the Quench:
-
Cool: Place a beaker of 10% Sodium Bicarbonate (
) or Sodium Hydroxide ( ) in an ice bath. -
Add: Slowly add the sulfonyl chloride residue (dissolved in a small amount of acetone or DCM) to the base.
-
Wait: Stir for 30 minutes. The mixture may bubble (
release from bicarbonate). -
Test: Check pH. It should remain basic (
). If acidic, add more base. -
Verify: Once pH is stable and bubbling ceases, the reactive
is hydrolyzed to the inert sulfonate .
Part 4: Visualizations
Figure 1: Handling Decision Logic
A decision tree for selecting PPE based on operation scale.
Caption: PPE selection hierarchy based on operational risk. Laminate gloves are required for high-exposure scenarios.
Figure 2: The "Self-Validating" Disposal Workflow
Standard Operating Procedure for quenching reactive residues.
Caption: Step-by-step quenching protocol. The pH check provides the "stop/go" validation signal.
Part 5: Data Summary
| Parameter | Specification | Causality / Notes |
| Physical State | Solid (Low melting point) or Liquid | Depends on purity/temp. Treat liquids as having higher vapor pressure. |
| Glove Material | Laminate (Silver Shield) | Nitrile breakthrough < 15 min for sulfonyl chlorides [1]. |
| Incompatibility | Water, Alcohols, Amines, Bases | Reacts violently to form HCl and sulfonamides/esters. |
| Storage Temp | 2–8°C (Refrigerate) | Retards spontaneous hydrolysis and decomposition. |
| Quenching Agent | Sat. Sodium Bicarbonate | Neutralizes acidity; |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
UCLA Environment, Health & Safety. (n.d.). SOP: Acyl and Sulfonyl Chlorides.[2] University of California, Los Angeles.
-
American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
-
BenchChem. (2025).[2] Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride (Analogue).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
